molecular formula C19H16ClN3OS B12217475 5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide

5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide

Cat. No.: B12217475
M. Wt: 369.9 g/mol
InChI Key: JJBSUPYJHYMCJI-UHFFFAOYSA-N
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Description

5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a chloro group, a sulfanyl group attached to a 2-methylbenzyl moiety, and a carboxamide group linked to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the chloro and sulfanyl groups. The final step involves the formation of the carboxamide linkage with the phenyl ring. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, palladium or copper catalysts

Major Products

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide
  • 5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-[4-(1-piperidinylsulfonyl)phenyl]-4-pyrimidinecarboxamide

Uniqueness

5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H16ClN3OS

Molecular Weight

369.9 g/mol

IUPAC Name

5-chloro-2-[(2-methylphenyl)methylsulfanyl]-N-phenylpyrimidine-4-carboxamide

InChI

InChI=1S/C19H16ClN3OS/c1-13-7-5-6-8-14(13)12-25-19-21-11-16(20)17(23-19)18(24)22-15-9-3-2-4-10-15/h2-11H,12H2,1H3,(H,22,24)

InChI Key

JJBSUPYJHYMCJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NC=C(C(=N2)C(=O)NC3=CC=CC=C3)Cl

Origin of Product

United States

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